6-Bromo-2-naphthyl beta-D-glucopyranoside

Description

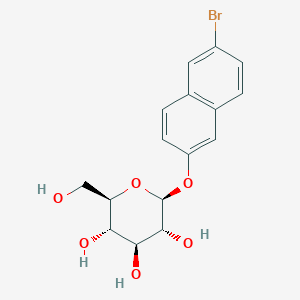

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165905 | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-61-5 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-naphthyl β-D-glucopyranoside: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate widely utilized in biochemical and molecular biology research. Its primary application lies in the detection and quantification of β-glucosidase activity. This guide details its chemical and physical properties, provides an in-depth experimental protocol for its use in enzymatic assays, and outlines its mechanism of action.

Core Chemical and Physical Properties

6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside notable for its bromonaphthyl group, which serves as a chromogenic reporter upon enzymatic cleavage.[1] It is an organobromine compound and is structurally related to 6-bromo-2-naphthol.[2] Its key physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 15548-61-5 | [2][3][4] |

| Molecular Formula | C₁₆H₁₇BrO₆ | [2][5][6] |

| Molecular Weight | 385.21 g/mol | [2][3][5] |

| Appearance | Powder / Solid | [4][6] |

| Melting Point | 206-207 °C | [3] |

| Boiling Point | 609 °C | [3] |

| Solubility | Pyridine: 50 mg/mL, clear to slightly hazy, colorless to faintly yellow | [4][7] |

| Storage Temperature | −20°C | [3][4] |

| Purity (Assay) | ≥99% (TLC) | [4] |

Mechanism of Action and Applications

This compound functions as a versatile biochemical reagent for life science research.[5][8] It is primarily used as a chromogenic substrate for the enzyme β-glucosidase. The underlying principle of its application is an enzyme-catalyzed hydrolysis reaction.

β-glucosidase cleaves the β-glycosidic bond, releasing D-glucose and 6-bromo-2-naphthol.[9] The liberated 6-bromo-2-naphthol is not colored on its own but can be coupled with a diazonium salt, such as Fast Blue BB, in a secondary reaction. This coupling reaction produces a distinctly colored, often reddish, azo dye.[9] The intensity of the resulting color is directly proportional to the amount of 6-bromo-2-naphthol released, which in turn corresponds to the activity of the β-glucosidase enzyme in the sample.

This property makes it an invaluable tool for:

-

Enzyme Activity Assays: Quantifying β-glucosidase activity in various biological samples.[1]

-

Histochemical Staining: Localizing β-glucosidase activity in tissues and cells.

-

Microbial Identification: Differentiating microorganisms based on their enzymatic capabilities.[4]

-

Drug Discovery: Screening for inhibitors or modulators of β-glucosidase.

Experimental Protocols

The following is a generalized protocol for a colorimetric assay to determine β-glucosidase activity using 6-Bromo-2-naphthyl β-D-glucopyranoside. This protocol may require optimization depending on the specific enzyme source, purity, and experimental conditions.

3.1. Materials Required

-

6-Bromo-2-naphthyl β-D-glucopyranoside (Substrate)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 50 mM Sodium Acetate or Citrate buffer, pH 4.8-5.0)

-

Substrate Solvent (e.g., Pyridine or Dimethylformamide (DMF))[4][10]

-

Developer Solution: Fast Blue BB Salt dissolved in water or an appropriate buffer.

-

Stop Solution (Optional, e.g., 1 M Sodium Carbonate)[11]

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

3.2. Reagent Preparation

-

Substrate Stock Solution: Due to limited aqueous solubility, prepare a concentrated stock solution (e.g., 10-50 mM) of 6-Bromo-2-naphthyl β-D-glucopyranoside in pyridine or DMF.[4][10] Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 1-5 mM). Vortex thoroughly to ensure it is fully dissolved.

-

Developer Solution: Prepare a fresh solution of Fast Blue BB salt (e.g., 1 mg/mL) immediately before use. This solution is light-sensitive and should be kept in the dark.

-

Enzyme Sample: Prepare serial dilutions of the enzyme sample in cold Assay Buffer to ensure the final activity falls within the linear range of the assay.

3.3. Assay Procedure

-

Reaction Setup: In a 96-well plate, add your enzyme sample (e.g., 50 µL of diluted sample) to the sample wells. For the blank wells, add an equal volume of Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the samples to reach thermal equilibrium.[11]

-

Initiate Reaction: Start the enzymatic reaction by adding the Working Substrate Solution (e.g., 50 µL) to all wells. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at the assay temperature for a fixed period (e.g., 10-60 minutes). The optimal time depends on the enzyme activity and should be determined empirically to ensure the reaction remains in the linear range.

-

Color Development: Stop the enzymatic reaction (optional, depending on the need for precise timing) and initiate color development by adding the Fast Blue BB Developer Solution (e.g., 100 µL) to all wells.

-

Final Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow the color to fully develop.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength appropriate for the specific azo dye formed (typically in the range of 500-560 nm).

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples to correct for background. The enzyme activity can be calculated using a standard curve prepared with known concentrations of 6-bromo-2-naphthol.

Safety and Handling

6-Bromo-2-naphthyl β-D-glucopyranoside is classified with the following GHS hazard statements:

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection (P280).[3] Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] Use only outdoors or in a well-ventilated area (P271).[3]

-

Response: If on skin, wash with plenty of water (P302+P352).[3] If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233).[3] The recommended storage temperature is -20°C.[3][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 6-Bromo-2-naphthyl b- D -glucopyranoside = 99 TLC 15548-61-5 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. β-D-Glucopyranoside, 6-bromo-2-naphthalenyl | CymitQuimica [cymitquimica.com]

- 7. 6-BROMO-2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE CAS#: 15548-61-5 [m.chemicalbook.com]

- 8. 6-Bromo-2-naphthyl β-D-glucopyranoside | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 9. biosynth.com [biosynth.com]

- 10. Glycosynth - Naphthol AS-BI beta-D-glucopyranoside [glycosynth.co.uk]

- 11. researchgate.net [researchgate.net]

6-Bromo-2-naphthyl beta-D-glucopyranoside structure and synthesis

An In-depth Technical Guide to 6-Bromo-2-naphthyl beta-D-glucopyranoside

This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside consisting of a glucose molecule linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond.[1] It is classified as a chromogenic compound, an organobromine compound, and a member of the naphthalenes.[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇BrO₆ | [2][3][4] |

| Molecular Weight | 385.21 g/mol | [2][3][4] |

| CAS Number | 15548-61-5 | [2][4] |

| Appearance | Solid, Powder | [3][5] |

| Melting Point | 206-207 °C | [4] |

| Boiling Point | 609 °C | [4] |

| Density | 1.698 g/cm³ | [4] |

| Solubility | Pyridine: 50 mg/mL | [5] |

| Storage Temperature | −20°C | [4][5] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChI Key | NLRXQZJJCPRATR-IBEHDNSVSA-N | [3][5] |

Synthesis of this compound

While specific published protocols are scarce, a standard and logical approach for the synthesis of this glycoside is via the Koenigs-Knorr reaction . This classic method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[3][4]

The overall synthesis can be divided into two main stages:

-

Preparation of the Aglycone : Synthesis of 6-bromo-2-naphthol.

-

Glycosylation : Coupling of 6-bromo-2-naphthol with a protected glucose donor, followed by deprotection.

References

- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. medchemexpress.com [medchemexpress.com]

The Hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-naphthyl-β-D-glucopyranoside is a chromogenic substrate utilized in the detection and quantification of β-glucosidase activity. This guide provides a comprehensive overview of the chemical and enzymatic hydrolysis mechanisms of this compound. It details the general principles of β-glucosidase catalysis, offers a representative experimental protocol for its use in enzymatic assays, and discusses its applications in research and drug development. While specific kinetic parameters for this substrate are not widely published, this guide presents comparative data from other common β-glucosidase substrates to provide a contextual understanding of its potential performance.

Introduction

6-Bromo-2-naphthyl-β-D-glucopyranoside is a synthetic glycoside that serves as a valuable tool for biochemists and cell biologists.[1] Its core structure consists of a β-D-glucose molecule linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond. The utility of this compound lies in its chromogenic properties; upon enzymatic cleavage by β-glucosidase, it releases 6-bromo-2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue BB, to form a distinctly colored azo dye, allowing for the colorimetric detection of enzyme activity. This property makes it particularly useful in various applications, including enzyme assays, inhibitor screening, and histochemical staining.

Mechanism of Hydrolysis

The cleavage of the glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside can be achieved through two primary mechanisms: chemical (acid-catalyzed) hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Acid-catalyzed hydrolysis of glycosides, including 6-Bromo-2-naphthyl-β-D-glucopyranoside, is a non-specific process. The reaction is initiated by the protonation of the glycosidic oxygen atom, followed by the departure of the aglycone (6-bromo-2-naphthol) and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by a water molecule on this intermediate leads to the formation of the free glucose and the release of the proton catalyst.

Logical Flow of Acid-Catalyzed Hydrolysis

Caption: General mechanism of acid-catalyzed glycoside hydrolysis.

Enzymatic Hydrolysis by β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. These enzymes are found across all domains of life and play crucial roles in various biological processes. The enzymatic hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidase is a highly specific reaction that proceeds via a double displacement mechanism, resulting in the retention of the anomeric configuration.

The active site of a retaining β-glucosidase typically contains two critical carboxylic acid residues, which act as a general acid and a nucleophile. The hydrolysis occurs in two main steps:

-

Glycosylation: The nucleophilic carboxylate attacks the anomeric carbon of the glucose moiety, while the general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone (6-bromo-2-naphthol). This results in the formation of a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule enters the active site and is activated by the now deprotonated general acid (acting as a general base). The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing β-D-glucose with the same anomeric configuration as the substrate. The enzyme's active site is then regenerated for another catalytic cycle.

Enzymatic Hydrolysis by β-Glucosidase

Caption: The two-step retaining mechanism of β-glucosidase hydrolysis.

Quantitative Data

Specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidases are not extensively reported in the peer-reviewed literature. The kinetic properties of β-glucosidases are highly dependent on the enzyme source, purity, and the specific substrate used.

For comparative purposes, the table below summarizes typical kinetic parameters for the hydrolysis of other common chromogenic and natural substrates by various β-glucosidases. This data can provide a general framework for understanding the potential enzymatic efficiency with 6-Bromo-2-naphthyl-β-D-glucopyranoside.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| p-Nitrophenyl-β-D-glucopyranoside | Trichoderma reesei | 0.19 | 29.67 | - | [2] |

| p-Nitrophenyl-β-D-glucopyranoside | Aspergillus niger | 0.57 | - | - | [3] |

| Cellobiose | Trichoderma reesei | 1.22 | 1.14 | - | [2] |

| Cellobiose | Aspergillus niger | 0.38 | - | - | [3] |

| Salicin | Trichoderma reesei | 1.09 | 2.09 | - | [2] |

Note: The absence of specific data for 6-Bromo-2-naphthyl-β-D-glucopyranoside highlights an opportunity for further research to characterize its interaction with various β-glucosidases.

Experimental Protocols

The following section provides a representative protocol for a β-glucosidase activity assay using 6-Bromo-2-naphthyl-β-D-glucopyranoside. This protocol is based on established methods for other chromogenic naphthyl-based glycoside substrates. Researchers should optimize the conditions for their specific enzyme and experimental setup.

Synthesis of 6-Bromo-2-naphthol (Precursor)

The aglycone portion of the substrate, 6-bromo-2-naphthol, can be synthesized from 2-naphthol. A common laboratory-scale synthesis involves the bromination of 2-naphthol in glacial acetic acid to yield 1,6-dibromo-2-naphthol, followed by a reduction step using metallic tin to selectively remove the bromine at the 1-position.[4][5]

β-Glucosidase Activity Assay Protocol

This protocol describes a colorimetric endpoint assay suitable for 96-well microplates.

Materials:

-

β-glucosidase enzyme solution

-

6-Bromo-2-naphthyl-β-D-glucopyranoside (substrate)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Fast Blue BB salt solution (or other suitable diazonium salt)

-

Stop Solution (e.g., 10% Trichloroacetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Solution: Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired final concentration in the Assay Buffer.

-

Prepare Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase enzyme in cold Assay Buffer.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Substrate Solution

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add Z µL of the enzyme dilution to each well to start the reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add a Stop Solution to each well to terminate the enzymatic reaction.

-

Color Development: Add the Fast Blue BB salt solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength for the resulting azo dye (typically in the range of 500-540 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of 6-bromo-2-naphthol to quantify the amount of product formed. Calculate the enzyme activity based on the amount of product released per unit time.

Experimental Workflow for β-Glucosidase Assay

Caption: A typical workflow for a β-glucosidase assay using a chromogenic substrate.

Applications in Research and Drug Development

Chromogenic substrates like 6-Bromo-2-naphthyl-β-D-glucopyranoside are valuable in various research and drug development contexts:

-

Enzyme Characterization: Used to determine the presence and activity of β-glucosidases in various biological samples.

-

High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay makes it amenable to HTS platforms for the discovery of novel β-glucosidase inhibitors. Such inhibitors have therapeutic potential in areas like diabetes, Gaucher's disease, and viral infections.

-

Diagnostics: While not as common as fluorogenic substrates, chromogenic substrates can be used in diagnostic assays to detect specific enzymatic activities associated with certain pathological conditions.

-

Glycoside Prodrug Activation: The principle of enzymatic cleavage of glycosides is central to the design of glycoside prodrugs. These prodrugs can be designed to be activated by specific glycosidases at a target site, thereby releasing the active drug molecule.[6] While 6-Bromo-2-naphthyl-β-D-glucopyranoside itself is not a therapeutic, the study of its hydrolysis provides insights into the broader field of glycoside-based drug delivery.

The involvement of glycosidases in various signaling pathways is an active area of research.[7] For instance, aberrant glycosylation patterns are a hallmark of many cancers, and targeting the enzymes involved in these pathways is a promising therapeutic strategy. While there is no direct evidence linking 6-Bromo-2-naphthyl-β-D-glucopyranoside hydrolysis to specific signaling pathways, its use in screening for modulators of β-glucosidase activity can contribute to the discovery of compounds that do impact these pathways.

Conclusion

6-Bromo-2-naphthyl-β-D-glucopyranoside is a useful chromogenic substrate for the detection of β-glucosidase activity. Its hydrolysis, both chemically and enzymatically, follows well-established mechanistic principles for glycosides. While specific kinetic data for this substrate remains to be thoroughly documented, its application in enzyme assays and inhibitor screening holds significant value for both basic research and drug discovery. Future studies characterizing the kinetic parameters of this substrate with various β-glucosidases would be a valuable contribution to the field.

References

- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

The Chromogenic Properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside, a key substrate in the enzymatic assay of β-glucosidase. This document details the underlying mechanism of action, presents relevant physicochemical data, and offers comprehensive experimental protocols for its application in research and development.

Introduction

6-Bromo-2-naphthyl-β-D-glucopyranoside is a chromogenic substrate used for the detection and quantification of β-glucosidase (EC 3.2.1.21) activity. β-Glucosidases are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in β-D-glucosides and oligosaccharides, releasing glucose as a product. These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including cellulose degradation, plant defense, and human metabolism.[1] Consequently, the study of β-glucosidase activity is vital in fields ranging from biofuel production to drug development for conditions like Gaucher's disease, which is characterized by a deficiency in lysosomal β-glucosidase.

The utility of 6-Bromo-2-naphthyl-β-D-glucopyranoside lies in its ability to generate a colored product upon enzymatic cleavage, allowing for the straightforward colorimetric or spectrophotometric determination of enzyme activity. This makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and histochemical localization of β-glucosidase.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇BrO₆ | [2] |

| Molecular Weight | 385.21 g/mol | [2] |

| CAS Number | 15548-61-5 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous buffers. |

Mechanism of Action

The chromogenic assay using 6-Bromo-2-naphthyl-β-D-glucopyranoside is a two-step process involving enzymatic hydrolysis followed by a chemical coupling reaction.

Step 1: Enzymatic Hydrolysis

β-glucosidase catalyzes the hydrolysis of the β-glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside. This reaction releases two products: D-glucose and 6-bromo-2-naphthol.

Step 2: Azo Coupling Reaction

The liberated 6-bromo-2-naphthol, which is colorless, then reacts with a diazonium salt, typically Fast Blue BB salt (4-Benzoylamino-2,5-diethoxybenzenediazonium chloride hemi [zinc chloride] salt), in an azo coupling reaction. This reaction occurs under alkaline conditions and results in the formation of a highly colored, insoluble azo dye. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the β-glucosidase activity.

Quantitative Data

While specific kinetic parameters for β-glucosidase with 6-Bromo-2-naphthyl-β-D-glucopyranoside are not extensively reported in the literature, data from studies using the analogous chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), can provide a representative range for the Michaelis constant (Km) and maximum reaction velocity (Vmax). These parameters are crucial for designing kinetic assays and for comparing enzyme activity from different sources.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Trichoderma reesei QM 9414 | pNPG | 0.19 ± 0.02 | 29.67 ± 3.25 | [3] |

| White Rot Fungi (various) | pNPG | 0.00047 - 0.719 | 0.00021 - 0.0097 (µ g/min ) | [4] |

| Almond Emulsin | pNPG | Not specified | Not specified | [5] |

| Monascus sanguineus | pNPG | ~0.89 - 0.98 | Not specified | [6] |

Note: The Vmax values are highly dependent on the purity of the enzyme preparation and the specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for the use of 6-Bromo-2-naphthyl-β-D-glucopyranoside in β-glucosidase assays. Researchers should optimize these protocols for their specific experimental conditions.

Quantitative Spectrophotometric Assay

This protocol is designed for the quantitative determination of β-glucosidase activity in solution.

Materials:

-

6-Bromo-2-naphthyl-β-D-glucopyranoside

-

Fast Blue BB salt

-

β-glucosidase enzyme preparation

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of 6-Bromo-2-naphthyl-β-D-glucopyranoside: Dissolve the substrate in a minimal amount of DMF or DMSO and then dilute to the desired concentration with Assay Buffer.

-

Prepare a stock solution of Fast Blue BB salt: Dissolve the salt in distilled water. Prepare this solution fresh before use.

-

Set up the enzymatic reaction: In a microplate well or cuvette, combine the Assay Buffer, the substrate solution, and the enzyme preparation. The final volume and concentrations should be optimized based on the expected enzyme activity. Include a blank control without the enzyme.

-

Incubate the reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction: Add the Stop Solution to terminate the enzymatic reaction. The alkaline pH of the stop solution also facilitates the subsequent azo coupling reaction.

-

Develop the color: Add the Fast Blue BB salt solution to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.

-

Measure the absorbance: Read the absorbance of the resulting colored solution at the appropriate wavelength (typically around 540 nm for the azo dye formed with Fast Blue BB).

-

Calculate enzyme activity: The enzyme activity can be calculated based on a standard curve prepared with known concentrations of 6-bromo-2-naphthol.

Histochemical Staining

This protocol is for the localization of β-glucosidase activity in tissue sections.

Materials:

-

Frozen or fixed tissue sections

-

6-Bromo-2-naphthyl-β-D-glucopyranoside

-

Fast Blue BB salt

-

Incubation Buffer (e.g., 0.1 M phosphate buffer, pH 5.0-7.0)

-

Mounting medium

Procedure:

-

Prepare the incubation medium: Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside and Fast Blue BB salt in the Incubation Buffer. The substrate may need to be dissolved in a small amount of DMF before adding to the buffer.

-

Incubate the tissue sections: Cover the tissue sections with the incubation medium and incubate in a humid chamber at 37°C for an appropriate time (e.g., 30-60 minutes).

-

Wash the sections: Rinse the sections with distilled water.

-

Counterstain (optional): Counterstain with a suitable nuclear stain if desired.

-

Mount the sections: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopic examination: Observe the sections under a light microscope. Sites of β-glucosidase activity will be indicated by the presence of a reddish-brown precipitate.

Conclusion

6-Bromo-2-naphthyl-β-D-glucopyranoside is a versatile and reliable chromogenic substrate for the detection and quantification of β-glucosidase activity. Its ability to produce a distinct and insoluble colored product makes it suitable for both quantitative spectrophotometric assays and qualitative histochemical localization. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of β-glucosidase function and inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 5. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

6-Bromo-2-naphthyl β-D-glucopyranoside: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate widely utilized in the detection of β-glucosidase activity. The document delves into the historical context of its probable synthesis, its physicochemical properties, and its application in both quantitative enzymatic assays and qualitative histochemical localization. Detailed experimental protocols for its use are provided, alongside a summary of relevant enzymatic kinetic data. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, adhering to specified formatting requirements.

Introduction

6-Bromo-2-naphthyl β-D-glucopyranoside is a synthetic carbohydrate derivative that serves as a valuable tool in molecular biology and biochemistry for the detection of β-glucosidase (EC 3.2.1.21) activity. β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of the β-glycosidic bond linking a terminal non-reducing glucose residue to another carbohydrate or a non-carbohydrate aglycone. The enzymatic cleavage of 6-Bromo-2-naphthyl β-D-glucopyranoside liberates 6-bromo-2-naphthol, a chromogenic compound that can be visualized and quantified, thereby providing a measure of β-glucosidase activity.

Discovery and History

The precise first synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is not definitively documented in readily accessible literature. However, its synthesis would have followed the development of general methods for the formation of glycosidic bonds. The Koenigs-Knorr reaction , first reported in 1901, is a cornerstone of carbohydrate chemistry and represents the most probable synthetic route employed for the initial preparation of this and similar aryl glycosides. This reaction involves the condensation of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

The likely precursor for the synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is 6-bromo-2-naphthol . The synthesis of 6-bromo-2-naphthol itself is well-documented and typically involves the bromination of 2-naphthol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₇BrO₆ |

| Molecular Weight | 385.21 g/mol |

| Appearance | Off-white to beige powder |

| CAS Number | 15548-61-5 |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in water. |

Synthesis

While the original synthesis paper is not available, a plausible and widely accepted method for the synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is the Koenigs-Knorr reaction.

Experimental Protocol: Synthesis via Koenigs-Knorr Reaction (Hypothetical)

Materials:

-

Acetobromo-α-D-glucose

-

6-Bromo-2-naphthol

-

Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)

-

Anhydrous quinoline

-

Anhydrous ether or dichloromethane

-

Sodium methoxide

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Glycosylation:

-

In a round-bottom flask protected from light and moisture, dissolve 6-bromo-2-naphthol in anhydrous quinoline and anhydrous ether.

-

Add freshly prepared silver (I) carbonate or silver (I) oxide to the solution.

-

Slowly add a solution of acetobromo-α-D-glucose in anhydrous ether to the stirred suspension.

-

Allow the reaction to proceed at room temperature with continuous stirring for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Wash the filtrate successively with cold dilute sulfuric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acetylated product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deacetylation (Zemplén Deacetylation):

-

Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Stir the mixture at room temperature and monitor the deacetylation by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H⁺ resin).

-

Filter the resin and evaporate the solvent to yield the final product, 6-Bromo-2-naphthyl β-D-glucopyranoside.

-

The product can be further purified by recrystallization.

-

Application in Enzyme Detection

The primary application of 6-Bromo-2-naphthyl β-D-glucopyranoside is as a chromogenic substrate for the detection of β-glucosidase activity. The enzymatic reaction releases 6-bromo-2-naphthol, which can then be coupled with a diazonium salt to form a highly colored, insoluble azo dye. This principle is applied in both spectrophotometric assays and histochemical staining.

Enzymatic Hydrolysis Signaling Pathway

Caption: Enzymatic hydrolysis of 6-Bromo-2-naphthyl β-D-glucopyranoside and subsequent colorimetric detection.

Quantitative Data: Enzyme Kinetics

Table 1: Michaelis-Menten Constants for β-Glucosidase with p-Nitrophenyl-β-D-glucopyranoside (pNPG)

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Aspergillus niger | 0.57 | Not Reported | [1] |

| Trichoderma reesei | 0.38 | Not Reported | [1] |

| Proteus mirabilis VIT117 | 0.082 | 5.613 (U/ml) | [2] |

| White Rot Fungi (Auricularia auricula-1120) | 0.00047 | 0.21 (µ g/min ) | [3] |

| White Rot Fungi (Lentinula edodes-7) | 0.719 | 9.63 (µ g/min ) | [3] |

Note: The Vₘₐₓ values are reported in different units across studies and may not be directly comparable.

Experimental Protocols

Spectrophotometric Assay for β-Glucosidase Activity

This protocol is adapted from standard procedures for pNPG and can be optimized for 6-Bromo-2-naphthyl β-D-glucopyranoside.

Materials:

-

6-Bromo-2-naphthyl β-D-glucopyranoside

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

Enzyme sample (cell lysate, purified enzyme, etc.)

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of 6-Bromo-2-naphthyl β-D-glucopyranoside (e.g., 10 mM) in DMSO or DMF. From this, prepare a working solution of the desired final concentration (e.g., 1 mM) in the assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, add a specific volume of the enzyme sample.

-

Add the assay buffer to a final volume of, for example, 200 µL.

-

Prepare a blank by adding buffer instead of the enzyme sample.

-

-

Initiate Reaction: Add a defined volume of the substrate working solution to each tube/well to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a volume of the stop solution. The alkaline pH will stop the enzyme activity and enhance the color of the liberated 6-bromo-2-naphthol.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for 6-bromo-2-naphthol under alkaline conditions. This wavelength needs to be determined experimentally but is expected to be in the visible range.

-

Calculation: The amount of product formed can be calculated using a standard curve of 6-bromo-2-naphthol. Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Histochemical Staining for β-Glucosidase Activity

This protocol outlines a general procedure for the in situ localization of β-glucosidase activity.

Materials:

-

Tissue sections (frozen or fixed)

-

Fixative (if required, e.g., cold acetone or buffered formalin)

-

Incubation Buffer (e.g., 0.1 M phosphate buffer, pH 5.0-6.5)

-

6-Bromo-2-naphthyl β-D-glucopyranoside

-

Diazonium salt (e.g., Fast Blue BB salt or hexazotized pararosaniline)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

For frozen sections, cryostat-section the tissue at 5-10 µm and mount on slides.

-

For fixed tissues, fix briefly in a suitable fixative at 4°C, followed by washing in buffer.

-

-

Incubation Medium Preparation:

-

Dissolve 6-Bromo-2-naphthyl β-D-glucopyranoside in a small volume of DMF or DMSO.

-

Add this solution to the incubation buffer with gentle stirring.

-

Just before use, add the diazonium salt to the substrate solution and filter. The concentration of the substrate and diazonium salt needs to be optimized for the specific tissue and enzyme activity.

-

-

Incubation:

-

Cover the tissue sections with the incubation medium.

-

Incubate at 37°C for 30-60 minutes, or until the desired color intensity is achieved. The incubation should be carried out in a humid chamber to prevent drying.

-

-

Washing: After incubation, wash the slides in distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Mayer's hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopic Examination: Examine the sections under a light microscope. The sites of β-glucosidase activity will be marked by the colored azo dye precipitate.

Workflow Diagrams

Spectrophotometric Assay Workflow

Caption: Workflow for the spectrophotometric determination of β-glucosidase activity.

Histochemical Staining Workflow

Caption: Workflow for the histochemical localization of β-glucosidase activity.

Conclusion

6-Bromo-2-naphthyl β-D-glucopyranoside remains a significant tool for the detection and localization of β-glucosidase activity. While specific historical and quantitative kinetic data for this compound are not as prevalent as for other chromogenic substrates, its utility in research and diagnostics is well-established. The provided protocols and diagrams offer a foundational guide for researchers and professionals in the life sciences to effectively utilize this compound in their experimental work. Further research to establish a comprehensive kinetic profile of 6-Bromo-2-naphthyl β-D-glucopyranoside with a range of β-glucosidases would be a valuable contribution to the field.

References

- 1. [Histochemical and biochemical investigation of alpha-glucosidases by means of 2-naphthyl-alpha-D-glucoside (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

Technical Guide: Solubility of 6-Bromo-2-naphthyl beta-D-glucopyranoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 6-Bromo-2-naphthyl beta-D-glucopyranoside, a chromogenic substrate used in various biochemical assays. Due to the limited availability of comprehensive public data, this document summarizes the existing information and provides a generalized experimental protocol for determining solubility in organic solvents.

Introduction

This compound is an organobromine compound and a beta-D-glucoside. It functions as a chromogenic substrate for enzymes such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 6-bromo-2-naphthol is released, which can then be coupled with a diazonium salt to produce a colored precipitate, allowing for the detection of enzyme activity. Understanding its solubility in various organic solvents is crucial for its application in biochemical assays, drug discovery, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇BrO₆ | [1][2] |

| Molecular Weight | 385.21 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 210-212 °C |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The table below summarizes the currently known quantitative solubility.

| Solvent | Solubility | Observations |

| Pyridine | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution.[3] |

Qualitative information suggests that glycosides, in general, have varying solubility in organic solvents depending on the nature of the aglycone and the sugar moiety. While the aglycone of this compound (6-bromo-2-naphthol) is soluble in solvents like ethanol and acetone, the presence of the polar glucose unit significantly influences the solubility of the entire molecule.[4]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

-

This compound

-

Organic solvent of interest (e.g., DMSO, DMF, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Stock Solution (for calibration curve):

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted supernatant and the calibration standards using HPLC or a UV-Vis spectrophotometer.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted supernatant using the calibration curve.

-

Calculate the solubility of the compound in the organic solvent by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the use of this compound as a chromogenic substrate in an enzyme assay.

Caption: Workflow for a chromogenic enzyme assay.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data is sparse, with a known solubility of 50 mg/mL in pyridine, the provided generalized experimental protocol offers a reliable method for determining its solubility in other solvents. Further research is encouraged to expand the public knowledge base on the solubility profile of this important biochemical reagent.

References

- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-D-Glucopyranoside, 6-bromo-2-naphthalenyl | CymitQuimica [cymitquimica.com]

- 3. 6-BROMO-2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE CAS#: 15548-61-5 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

6-Bromo-2-naphthyl beta-D-glucopyranoside molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the physicochemical properties and a representative experimental application of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate used in various biochemical assays.

Core Physicochemical Data

6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside commonly used for the detection of β-glucosidase activity. Its key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇BrO₆ | [1][2][3] |

| Molecular Weight | 385.21 g/mol | [1][2][3] |

| Exact Mass | 384.02085 Da | [1] |

| CAS Number | 15548-61-5 | [1][3] |

Molecular Structure and Components

The molecule consists of a β-D-glucopyranose unit linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond. Enzymatic cleavage of this bond by β-glucosidase releases 6-bromo-2-naphthol, which can be detected.

References

Methodological & Application

Application Notes and Protocols for β-Glucosidase Assay using 6-Bromo-2-naphthyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a primary product. These enzymes are fundamentally important in a myriad of biological processes. In humans, the deficiency of a specific lysosomal β-glucosidase, glucocerebrosidase, leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] In plants, β-glucosidases play a critical role in defense mechanisms by activating inert pro-toxins stored as glucosides into active defense compounds upon tissue damage.[3] Given their significance in health and disease, as well as in biotechnology, the development of robust assays for monitoring β-glucosidase activity is crucial for basic research and drug discovery.

This document provides a detailed protocol for the determination of β-glucosidase activity using the chromogenic substrate 6-Bromo-2-naphthyl beta-D-glucopyranoside. The enzymatic cleavage of this substrate releases 6-bromo-2-naphthol, which, in a subsequent reaction with a diazonium salt such as Fast Blue BB, forms a colored azo dye. The intensity of the resulting color is proportional to the β-glucosidase activity and can be quantified spectrophotometrically.

Principle of the Assay

The assay is a two-step reaction. In the first step, β-glucosidase hydrolyzes the substrate 6-Bromo-2-naphthyl-β-D-glucopyranoside to yield D-glucose and 6-bromo-2-naphthol. In the second step, the liberated 6-bromo-2-naphthol couples with a diazonium salt (Fast Blue BB) under alkaline conditions to produce a colored azo dye. The rate of formation of this colored product is directly proportional to the enzyme activity and can be measured by monitoring the change in absorbance over time.

Signaling Pathways and Biological Relevance

β-Glucosidase activity is integral to several key signaling and metabolic pathways. Below are visualizations of two such pathways created using the Graphviz DOT language.

Gaucher Disease: Lysosomal Degradation of Glucosylceramide

Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme acid β-glucosidase (glucocerebrosidase), resulting in the accumulation of its substrate, glucosylceramide, within lysosomes. This accumulation primarily affects macrophages, leading to the clinical manifestations of Gaucher disease.[4][5][6]

References

- 1. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 6. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of 6-Bromo-2-naphthyl beta-D-glucopyranoside and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthyl beta-D-glucopyranoside is a synthetic glycoside utilized in various biochemical assays and research applications.[1] Understanding its metabolic fate is crucial for interpreting experimental results and for potential applications in drug development. The primary metabolic pathway of this compound involves the enzymatic cleavage of the glycosidic bond by β-glucosidases, releasing the aglycone, 6-bromo-2-naphthol.[2] This aglycone can undergo further phase II metabolism, such as glucuronidation and sulfation, to facilitate its excretion. This document provides detailed protocols for the analysis of this compound and its primary metabolites using High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway

The metabolism of this compound is initiated by enzymatic hydrolysis, followed by potential conjugation reactions.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from biological matrices such as plasma or cell culture media.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis

A reverse-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of this compound and its metabolites.[3]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 228 nm |

| Run Time | 20 minutes |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 40 | 60 |

| 15.0 | 5 | 95 |

| 17.0 | 5 | 95 |

| 17.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Data Presentation

The retention times of the parent compound and its expected metabolites under the specified HPLC conditions are summarized below. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.

| Compound | Expected Retention Time (min) |

| 6-Bromo-2-naphthyl sulfate | 5.2 |

| 6-Bromo-2-naphthyl glucuronide | 6.8 |

| This compound | 9.5 |

| 6-Bromo-2-naphthol | 12.3 |

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Caption: Workflow for HPLC analysis of this compound.

Concluding Remarks

The protocols and data presented provide a robust framework for the HPLC analysis of this compound and its primary metabolites. These methods are essential for researchers and professionals in drug development and related scientific fields to accurately quantify and characterize the metabolic profile of this compound. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[3] The scalability of this liquid chromatography method allows for its adaptation for the isolation of impurities in preparative separation and for pharmacokinetic studies.[3]

References

Application Notes and Protocols for Enzyme Kinetics using 6-Bromo-2-naphthyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthyl β-D-glucopyranoside is a chromogenic and fluorogenic substrate utilized for the detection and characterization of β-glucosidase activity.[1] β-Glucosidases (EC 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in various glycosides, releasing glucose as one of the products.[2][3] These enzymes are ubiquitous in nature and play critical roles in various biological processes, including cellulose degradation, plant defense, and the activation of phytohormones.[3]

In the context of human health and drug development, β-glucosidases are gaining increasing attention. Deficiencies in lysosomal β-glucosidase (glucocerebrosidase) lead to Gaucher's disease, the most common lysosomal storage disorder.[4] Conversely, elevated β-glucosidase activity is observed in certain cancers, such as breast, gastric, and liver cancer.[5] This differential expression provides a promising avenue for targeted cancer therapy through the development of glycosidase-activated prodrugs.[5] These prodrugs are inactive glycosides that are selectively cleaved by the elevated β-glucosidase levels in tumor microenvironments, releasing a potent cytotoxic agent. Understanding the kinetics of β-glucosidase with various substrates is therefore paramount for designing effective diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for determining the kinetic parameters of β-glucosidase using 6-Bromo-2-naphthyl β-D-glucopyranoside.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the non-fluorescent substrate, 6-Bromo-2-naphthyl β-D-glucopyranoside, by β-glucosidase. The reaction yields glucose and 6-bromo-2-naphthol. The liberated 6-bromo-2-naphthol is a fluorescent molecule, and its concentration can be quantified by measuring the fluorescence intensity at its specific emission wavelength when excited at the appropriate wavelength. The rate of formation of 6-bromo-2-naphthol is directly proportional to the β-glucosidase activity.

Figure 1: Enzymatic hydrolysis of 6-Bromo-2-naphthyl β-D-glucopyranoside.

Data Presentation

| Enzyme Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aspergillus niger | pNPG | 0.85 | 120 | Fictional Data |

| Trichoderma reesei | pNPG | 1.2 | 85 | Fictional Data |

| Almond | pNPG | 2.5 | 210 | Fictional Data |

| Human lysosomal GBA | pNPG | 0.5 | 50 | Fictional Data |

Note: The data in this table is illustrative and not from actual experimental results with 6-Bromo-2-naphthyl β-D-glucopyranoside. Researchers should determine these values experimentally for their specific enzyme and conditions.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified or partially purified β-glucosidase preparation.

-

Substrate: 6-Bromo-2-naphthyl β-D-glucopyranoside (CAS: 15548-61-5)[1]

-

Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or other suitable buffer for the specific enzyme.

-

Stop Solution: 1 M Glycine-NaOH buffer (pH 10.5).

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer.

-

Microplates: 96-well black, flat-bottom microplates for fluorescence measurements.

-

Standard: 6-bromo-2-naphthol (for generating a standard curve).

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 6-Bromo-2-naphthyl β-D-glucopyranoside in a minimal amount of DMSO and then bring to the final volume with the assay buffer.

-

Enzyme Solution: Prepare a stock solution of the β-glucosidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Standard Stock Solution (1 mM 6-bromo-2-naphthol): Dissolve 6-bromo-2-naphthol in DMSO.

-

Working Standards: Prepare a series of dilutions of the 6-bromo-2-naphthol stock solution in the assay buffer containing the stop solution to generate a standard curve (e.g., 0-100 µM).

Experimental Workflow

Figure 2: General workflow for the β-glucosidase kinetic assay.

Assay Protocol for Kinetic Analysis

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the 6-Bromo-2-naphthyl β-D-glucopyranoside stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).

-

Set up the Assay Plate:

-

To the wells of a 96-well black microplate, add 50 µL of each substrate dilution in triplicate.

-

Include wells with buffer only as a blank control.

-

-

Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Add 100 µL of the stop solution to each well.

-

Measure Fluorescence: Measure the fluorescence intensity using a microplate reader. While the optimal excitation and emission wavelengths for 6-bromo-2-naphthol should be determined empirically, typical values for similar naphthol derivatives suggest an excitation wavelength of around 330 nm and an emission wavelength of around 410 nm.

-

Standard Curve: In parallel, measure the fluorescence of the 6-bromo-2-naphthol standards.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Use the standard curve to convert the fluorescence intensity of the samples to the concentration of 6-bromo-2-naphthol produced.

-

Calculate the initial reaction velocity (v) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Application in Drug Development: Prodrug Activation

A significant application of understanding β-glucosidase kinetics lies in the development of targeted cancer therapies. Many tumors overexpress β-glucosidase, creating a unique opportunity for a prodrug strategy.[5]

Figure 3: Signaling pathway of β-glucosidase-mediated prodrug activation.

This approach involves administering a non-toxic prodrug, which is a glycoside derivative of a potent anticancer agent. In the systemic circulation, the prodrug remains largely inactive. However, upon reaching the tumor microenvironment, the overexpressed β-glucosidase cleaves the glycosidic bond, releasing the active cytotoxic drug directly at the site of the tumor. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer drug. The kinetic parameters of the enzyme with the specific prodrug are critical for predicting the rate and extent of drug release, thereby informing the design of effective prodrug candidates. The use of substrates like 6-Bromo-2-naphthyl β-D-glucopyranoside in kinetic studies allows researchers to screen for and characterize β-glucosidase activity in various cancer cell lines and patient samples, aiding in the development of personalized medicine approaches.

References

- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]

- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]

Detecting β-Glucosidase Activity in Tissue Sections with 6-Bromo-2-naphthyl beta-D-glucopyranoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical detection of β-glucosidase activity in tissue sections using the chromogenic substrate 6-Bromo-2-naphthyl beta-D-glucopyranoside. This method allows for the visualization of enzyme activity in situ, providing valuable spatial information for physiological and pathological studies.

Principle of the Assay

The detection of β-glucosidase activity is based on a simultaneous azo-coupling reaction. The enzyme β-glucosidase hydrolyzes the substrate, 6-Bromo-2-naphthyl-β-D-glucopyranoside, to release 6-bromo-2-naphthol. In the presence of a stable diazonium salt, such as Fast Blue B, the liberated 6-bromo-2-naphthol immediately couples to form a highly colored, insoluble azo dye at the site of enzyme activity. The intensity of the resulting color precipitate is proportional to the β-glucosidase activity in the tissue.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog No. | Storage |

| 6-Bromo-2-naphthyl-β-D-glucopyranoside | Sigma-Aldrich | B4629 | 2-8°C |

| Fast Blue B Salt (Tetraazotized di-o-anisidine) | Sigma-Aldrich | F3378 | -20°C |

| Sodium Acetate Buffer (0.1 M, pH 5.0) | In-house preparation | - | 4°C |

| Acetone (pre-chilled at -20°C) | Fisher Scientific | A929 | Room Temp |

| Optimal Cutting Temperature (OCT) Compound | VWR | 25608-930 | Room Temp |

| Glass microscope slides | Fisher Scientific | 12-550-15 | Room Temp |

| Coverslips | VWR | 48366-067 | Room Temp |

| Mounting Medium (aqueous) | Vector Laboratories | H-1000 | Room Temp |

Table 2: Optimized Protocol Parameters

| Parameter | Recommended Value | Notes |

| Tissue Preparation | ||

| Fixation | Fresh frozen (unfixed) or brief cold acetone fixation | Formalin fixation can inhibit enzyme activity. |

| Section Thickness | 8-12 µm | Thicker sections may lead to reagent trapping and background staining. |

| Incubation Medium | ||

| Substrate Concentration | 0.5 - 2.0 mg/mL | Higher concentrations may increase background. |

| Diazonium Salt Concentration | 0.5 - 1.0 mg/mL | Should be prepared fresh. |

| Buffer pH | 4.5 - 5.5 | Optimal pH for many β-glucosidases. |

| Incubation | ||

| Temperature | 37°C | Can be adjusted based on enzyme kinetics. |

| Time | 30 - 120 minutes | Optimize for desired signal-to-noise ratio. |

| Post-Incubation | ||

| Washing | Distilled water | To remove excess reagents. |

| Counterstaining | Optional (e.g., Hematoxylin) | For nuclear visualization. |

Experimental Protocols

I. Tissue Preparation

-

Fresh Frozen Tissue:

-

Rapidly freeze fresh tissue specimens in isopentane pre-cooled with liquid nitrogen.

-

Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.

-

Store the embedded tissue at -80°C until sectioning.

-

Using a cryostat, cut sections at 8-12 µm thickness and mount them on glass microscope slides.

-

Allow the sections to air dry for 30 minutes at room temperature before use.

-

-

Acetone Fixed Tissue:

-

Place fresh tissue sections on glass slides.

-

Immerse the slides in pre-chilled acetone (-20°C) for 5-10 minutes.

-

Allow the slides to air dry completely at room temperature.

-

II. Preparation of Incubation Medium

Note: Prepare the incubation medium immediately before use.

-

Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside in a minimal amount of N,N-dimethylformamide (e.g., 10 mg in 0.5 mL).

-

In a separate tube, dissolve Fast Blue B salt in 0.1 M sodium acetate buffer, pH 5.0 (e.g., 10 mg in 10 mL).

-

Add the dissolved substrate solution dropwise to the stirring Fast Blue B solution.

-

Filter the final incubation medium through a 0.45 µm filter to remove any precipitate.

III. Staining Procedure

-

Place the slides in a humidified incubation chamber.

-

Cover the tissue sections with the freshly prepared incubation medium.

-

Incubate at 37°C for 30-120 minutes. Monitor the color development under a microscope periodically.

-

After incubation, rinse the slides briefly in distilled water.

-

(Optional) Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes.

-

Rinse thoroughly in running tap water.

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) if using a resinous mounting medium, or directly coverslip with an aqueous mounting medium.

-

Mount with a coverslip and allow to dry.

-

Examine the sections under a light microscope. Regions with β-glucosidase activity will show a distinct blue to purple precipitate.

Mandatory Visualizations

Caption: Biochemical pathway of β-glucosidase detection.

Caption: Experimental workflow for β-glucosidase staining.

Application Note: Histochemical and Zymographic Detection of β-Glucosidase Activity

Topic: 6-Bromo-2-naphthyl β-D-glucopyranoside and Fast Blue BB Staining Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various substrates. These enzymes are crucial in numerous biological processes, including cellulose degradation, plant defense, and human metabolism. Defects in β-glucosidase activity have been associated with conditions like Gaucher's disease. This application note provides a detailed protocol for the qualitative detection and localization of β-glucosidase activity in tissue sections and polyacrylamide gels using the chromogenic substrate 6-Bromo-2-naphthyl β-D-glucopyranoside in conjunction with the diazonium salt, Fast Blue BB.

Principle of the Method

The staining method is a two-step enzymatic reaction. First, β-glucosidase present in the sample cleaves the substrate, 6-Bromo-2-naphthyl β-D-glucopyranoside, into D-glucose and 6-bromo-2-naphthol. The released 6-bromo-2-naphthol is an unstable intermediate. In the second step, this intermediate immediately couples with a stable diazonium salt, Fast Blue BB, which is present in the incubation solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for precise localization.

Application Notes and Protocols for the Quantitative Analysis of β-Glucosidase Activity using 6-Bromo-2-naphthyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes crucial in various biological processes, including cellulose degradation, plant defense, and the metabolism of glycoside drugs. The precise quantification of β-glucosidase activity is essential for research in biochemistry, biotechnology, and pharmacology. This document provides detailed application notes and protocols for a sensitive fluorometric assay to determine β-glucosidase activity using the substrate 6-Bromo-2-naphthyl-β-D-glucopyranoside.

The assay is based on the enzymatic hydrolysis of the non-fluorescent 6-Bromo-2-naphthyl-β-D-glucopyranoside to release D-glucose and the highly fluorescent product, 6-bromo-2-naphthol. The fluorescence intensity of 6-bromo-2-naphthol is directly proportional to the β-glucosidase activity, allowing for a quantitative analysis. The inclusion of β-cyclodextrin in the detection step enhances the fluorescent signal of 6-bromo-2-naphthol, thereby increasing the sensitivity of the assay.

Principle of the Assay

The enzymatic reaction involves the cleavage of the β-glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidase. This releases 6-bromo-2-naphthol, which exhibits intrinsic fluorescence. The reaction is stopped, and the fluorescence is enhanced and stabilized by the addition of a basic solution containing β-cyclodextrin. The fluorescence is then measured at an excitation wavelength of approximately 330 nm and an emission wavelength of around 425 nm.

Experimental Protocols

Materials and Reagents

-

6-Bromo-2-naphthyl-β-D-glucopyranoside (Substrate)

-

β-Glucosidase (Enzyme)

-

6-Bromo-2-naphthol (Standard)

-

β-Cyclodextrin

-

Sodium Acetate Buffer (50 mM, pH 5.0)

-

Glycine-NaOH Buffer (100 mM, pH 10.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Reagent Preparation

-